molecular formula C16H16ClN3O3 B14933072 1-[(7-Chloro-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]piperidine-4-carboxamide

1-[(7-Chloro-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]piperidine-4-carboxamide

Cat. No.: B14933072
M. Wt: 333.77 g/mol
InChI Key: NOMBGCMTUAFNEP-UHFFFAOYSA-N
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Description

1-[(7-Chloro-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the quinolone family. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic compound with nitrogen at position one and a carbonyl group at position four. The compound also contains a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of a chlorine atom at position seven of the quinoline ring further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(7-Chloro-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of aniline derivatives with β-ketoesters under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.

    Coupling Reaction: The final step involves coupling the quinoline derivative with piperidine-4-carboxamide using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-[(7-Chloro-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at position seven can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of quinoline-4,7-dione derivatives.

    Reduction: Formation of 1,4-dihydroquinoline derivatives.

    Substitution: Formation of 7-substituted quinoline derivatives.

Scientific Research Applications

1-[(7-Chloro-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(7-Chloro-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and transcription.

    Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis and cell division, resulting in bacterial cell death.

Comparison with Similar Compounds

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure but with different substituents.

    Norfloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

    Ofloxacin: A fluoroquinolone with a broader spectrum of activity compared to ciprofloxacin and norfloxacin.

Uniqueness: 1-[(7-Chloro-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of the piperidine ring, which may confer distinct biological activities and pharmacokinetic properties compared to other quinolone derivatives.

Properties

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

1-(7-chloro-4-oxo-1H-quinoline-3-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C16H16ClN3O3/c17-10-1-2-11-13(7-10)19-8-12(14(11)21)16(23)20-5-3-9(4-6-20)15(18)22/h1-2,7-9H,3-6H2,(H2,18,22)(H,19,21)

InChI Key

NOMBGCMTUAFNEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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